molecular formula C9H6ClNO2S B092790 Quinoline-8-sulfonyl chloride CAS No. 18704-37-5

Quinoline-8-sulfonyl chloride

Cat. No.: B092790
CAS No.: 18704-37-5
M. Wt: 227.67 g/mol
InChI Key: JUYUYCIJACTHMK-UHFFFAOYSA-N
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Description

Quinoline-8-sulfonyl chloride (CAS 18704-37-5) is a heteroaromatic sulfonyl chloride with the molecular formula C₉H₆ClNO₂S and a molecular weight of 227.66 g/mol. It is synthesized via chlorosulfonation of 8-hydroxyquinoline using chlorosulfonic acid or thionyl chloride under controlled conditions . This compound is widely employed as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceuticals. For example, it is used in the synthesis of mitapivat, a pyruvate kinase activator approved by the FDA in 2022 . Its reactivity with amines, alcohols, and other nucleophiles makes it versatile in drug discovery and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-8-sulfonyl chloride can be synthesized through the reaction of 8-quinoline sulfonic acid with thionyl chloride (SOCl₂) . The reaction typically involves heating the mixture to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of 8-quinoline sulfonic acid as a starting material. This compound is reacted with thionyl chloride under controlled conditions to yield the desired product .

Mechanism of Action

The mechanism of action of Quinoline-8-sulfonyl chloride involves its reactivity with nucleophiles such as amino, imino, hydrazino, or hydroxyl groups. This reactivity allows it to form water-soluble compounds and facilitate coupling reactions in oligonucleotide synthesis .

Comparison with Similar Compounds

Quinoline-5-Sulfonyl Chloride

  • Molecular Formula: C₉H₆ClNO₂S (same as quinoline-8-sulfonyl chloride but with sulfonyl group at position 5).
  • Synthesis: Prepared by chlorosulfonation of 8-hydroxyquinoline, followed by amination with acetylene-containing amines .
  • Applications : Demonstrates potent anticancer and antibacterial activities, with structural modifications (e.g., acetylene moieties) enhancing biological efficacy .
  • Reactivity: Similar to this compound but differs in regioselectivity during sulfonamide formation due to the sulfonyl group’s position.

3-Methylthis compound (CAS 74863-82-4)

  • Molecular Formula: C₁₀H₈ClNO₂S; molecular weight 241.69 g/mol.
  • Synthesis: Derived from substituted 8-hydroxyquinoline precursors, introducing a methyl group at position 3 .
  • Applications : Used in drug discovery for its enhanced lipophilicity, improving membrane permeability in bioactive compounds .
  • Key Difference : The methyl group increases steric bulk and hydrophobicity compared to the parent compound.

5-Fluoro-8-Quinolinesulfonyl Chloride (CAS 1997-50-8)

  • Molecular Formula: C₉H₅ClFNO₂S; molecular weight 243.66 g/mol.
  • Synthesis : Incorporates a fluorine atom at position 5 via directed fluorination before sulfonation .
  • Applications : Fluorine’s electron-withdrawing effect enhances stability and reactivity, making it useful in specialized medicinal chemistry applications .

8-Methoxyquinoline-5-Sulfonyl Chloride

  • Molecular Formula: C₁₀H₈ClNO₃S; molecular weight 257.69 g/mol.
  • Synthesis: Involves O-methylation of 8-hydroxyquinoline prior to sulfonation, altering electronic properties .

Heteroaromatic Sulfonyl Chlorides (Thiophene and Naphthalene Derivatives)

  • Examples : 2-Thiophenesulfonyl chloride, 2-naphthalenesulfonyl chloride.
  • Comparison: this compound exhibits higher reactivity in nucleophilic substitutions (e.g., with DABCO, yielding 84% sulfonamide) compared to thiophene (76%) and naphthalene (73%) analogs .

Key Findings and Research Insights

Reactivity Trends: this compound demonstrates superior reactivity in sulfonamide formation compared to thiophene and naphthalene analogs due to the electron-deficient quinoline ring .

Biological Activity: Substituent position (e.g., 5 vs. 8) significantly impacts efficacy; quinoline-5-sulfonamides show pronounced anticancer activity, while the 8-sulfonyl derivatives are pivotal in kinase inhibitor synthesis .

Biological Activity

Quinoline-8-sulfonyl chloride is a compound that has attracted significant attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and data.

Quinoline derivatives, especially those containing the sulfonyl group, have been recognized for their broad spectrum of biological activities. This compound serves as a key intermediate in the synthesis of various bioactive compounds, including anticancer and antibacterial agents. The unique structural features of quinoline compounds allow for modifications that enhance their pharmacological properties.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoline with chlorosulfonic acid or thionyl chloride. A notable method includes:

  • Starting Material : Quinoline
  • Reagents : Chlorosulfonic acid and thionyl chloride
  • Process : The reaction is carried out under controlled temperatures to yield high-purity this compound.

Table 1 summarizes the reaction conditions and yields reported in various studies.

Method Reagents Temperature (°C) Yield (%)
Reaction with chlorosulfonic acidQuinoline + Chlorosulfonic acid14075.5
Reaction with thionyl chlorideQuinoline + Thionyl chloride7099.5

3.1 Anticancer Activity

This compound has demonstrated significant anticancer properties against various cancer cell lines. Research indicates that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

  • Case Study : A study evaluated the anticancer activity of several quinoline derivatives, including those derived from this compound, against human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells. The compounds exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

3.2 Antibacterial Activity

The antibacterial efficacy of quinoline derivatives is well-documented, with particular effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

  • Research Findings : In vitro studies have shown that compounds derived from this compound possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity towards normal human cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : Many quinoline compounds exhibit metal-chelating properties, which can disrupt essential metal-dependent enzymatic processes within pathogens.
  • Enzyme Inhibition : Quinoline derivatives have been shown to inhibit various enzymes involved in cancer cell metabolism and bacterial growth, leading to reduced viability .

5. Conclusion

This compound is a promising compound in medicinal chemistry, offering potential therapeutic applications due to its anticancer and antibacterial activities. Ongoing research into its derivatives may yield new drugs that are effective against resistant pathogens and various cancers.

Q & A

Q. What are the standard synthetic routes for preparing quinoline-8-sulfonyl chloride, and how can reaction efficiency be quantified?

Category : Basic
Answer :
A common method involves nucleophilic substitution of ethyl 4-aminobenzoate with this compound in anhydrous dichloromethane, followed by NaOH-promoted hydrolysis to yield intermediates like MITA-004 . Efficiency is quantified by:

  • Yield optimization : Molar ratios (e.g., 1:1.2 substrate:sulfonyl chloride) and reaction time (12–24 hours).
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progression.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient).

Q. How should researchers characterize this compound derivatives to confirm structural identity and purity?

Category : Basic
Answer :

  • Spectroscopic analysis : 1^1H/13^13C NMR to verify sulfonyl group integration and aromatic proton environments.
  • Purity assessment : HPLC (>98% purity threshold) with UV detection at 254 nm.
  • Cross-validation : Compare melting points and spectral data with literature values .

Q. What parameters should be optimized when scaling sulfonylation reactions involving this compound?

Category : Advanced
Answer :

  • Solvent selection : Anhydrous DCM or THF to minimize hydrolysis.
  • Temperature control : Maintain 0–5°C during sulfonylation to suppress side reactions.
  • Stoichiometry : Use 1.5 equivalents of sulfonyl chloride for complete conversion .
  • Workup : Neutralize excess reagent with ice-cold NaHCO3_3 to prevent decomposition.

Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved for novel derivatives?

Category : Advanced
Answer :

  • Repeat experiments : Ensure consistency across multiple batches.
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Independent validation : Collaborate with specialized labs for high-resolution mass spectrometry (HRMS) .

Q. What storage conditions are critical for maintaining this compound stability?

Category : Basic
Answer :

  • Environment : Store in airtight containers under argon at −20°C.
  • Moisture control : Use molecular sieves in storage vials.
  • Shelf-life testing : Monitor purity via HPLC every 3 months .

Q. How can analytical methods for quantifying this compound in reaction mixtures be validated?

Category : Advanced
Answer :

  • Calibration curves : Prepare standards (0.1–10 mM) in relevant solvents.
  • Reproducibility : Perform triplicate runs with ≤5% RSD (relative standard deviation).
  • Detection limits : Establish LOD (limit of detection) and LOQ (limit of quantification) using signal-to-noise ratios .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Category : Basic
Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. What mechanistic studies can elucidate the reactivity of this compound in nucleophilic substitutions?

Category : Advanced
Answer :

  • Kinetic studies : Monitor reaction rates under varying temperatures/pH.
  • Computational modeling : DFT (density functional theory) to map transition states.
  • Isotopic labeling : Use 35^{35}S-labeled reagents to trace sulfonate group transfer .

Q. How can researchers address inconsistencies in reported synthetic yields across literature studies?

Category : Advanced
Answer :

  • Systematic review : Extract data from peer-reviewed journals, excluding non-reproducible methods (e.g., incomplete experimental details).
  • Meta-analysis : Compare yields under similar conditions (solvent, temperature, catalyst).
  • Controlled replication : Repeat key studies with standardized protocols .

Q. What strategies improve reproducibility when scaling up this compound-based syntheses?

Category : Advanced
Answer :

  • Process optimization : Use flow chemistry for better heat/mass transfer.
  • In-line analytics : Implement PAT (process analytical technology) like FTIR for real-time monitoring.
  • Documentation : Publish full experimental details (e.g., stirring speed, drying methods) in supplementary materials .

Properties

IUPAC Name

quinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYUYCIJACTHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171975
Record name 8-Quinolinesulfonyl chloride
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Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18704-37-5
Record name 8-Quinolinesulfonyl chloride
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Record name 8-QUINOLINESULFONYL CHLORIDE
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Record name 8-Quinolinesulfonyl chloride
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Record name Quinoline-8-sulphonyl chloride
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Record name 8-CHLOROSULFONYLQUINOLINE
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Synthesis routes and methods

Procedure details

Equal quantities by weight of 8-quinolinesulfonic acid and phosphorous pentachloride were ground together in a mortar. This mixture was then refluxed at approximately 140° C. for 3 hours after which work-up of the reaction mixture gave 8-quinolinesulfonyl chloride.
Quantity
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Quinoline-8-sulfonyl chloride
Quinoline-8-sulfonyl chloride
Quinoline-8-sulfonyl chloride
Quinoline-8-sulfonyl chloride
Quinoline-8-sulfonyl chloride
Quinoline-8-sulfonyl chloride

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